Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone is a chemical compound with the molecular formula C19H21NO2S2 and a molecular weight of 359.51 g/mol . This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Vorbereitungsmethoden
The synthesis of Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone involves several steps. One common synthetic route includes the reaction of 2-tert-butylsulfanylphenylmethyl chloride with 4-methylphenylsulfonyl isocyanide under specific reaction conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound has shown potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone involves its interaction with specific molecular targets and pathways. The isocyano group can form stable complexes with transition metals, which can then participate in various catalytic processes . The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biological pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone can be compared with other similar compounds, such as:
tert-Butyl isocyanide: An organic compound with the formula C5H9N, known for its reactivity and use in coordination chemistry.
Transition metal isocyanide complexes: These complexes contain isocyanide ligands and are used in various applications, including medical imaging.
The uniqueness of this compound lies in its specific structure, which combines the isocyano group with the tert-butylsulfanylphenyl and methylphenylsulfone moieties, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C38H40N2O2S3 |
---|---|
Molekulargewicht |
652.9 g/mol |
IUPAC-Name |
2-[(2-tert-butylsulfanylphenyl)-isocyanomethyl]-1-[2-[(2-tert-butylsulfanylphenyl)-isocyanomethyl]-4-methylphenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C38H40N2O2S3/c1-25-19-21-33(29(23-25)35(39-9)27-15-11-13-17-31(27)43-37(3,4)5)45(41,42)34-22-20-26(2)24-30(34)36(40-10)28-16-12-14-18-32(28)44-38(6,7)8/h11-24,35-36H,1-8H3 |
InChI-Schlüssel |
ZCLQLSOVNXIUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C)C(C3=CC=CC=C3SC(C)(C)C)[N+]#[C-])C(C4=CC=CC=C4SC(C)(C)C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.